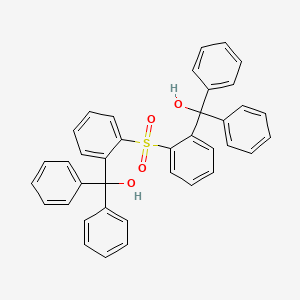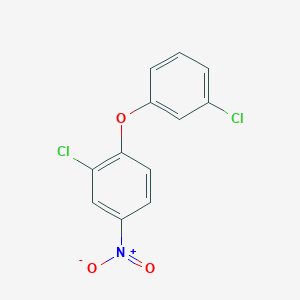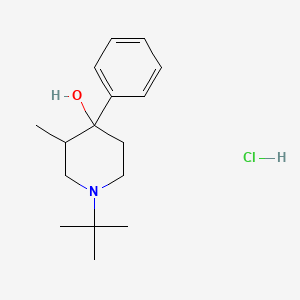
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as CDMP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in various biochemical pathways. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit the activity of hexokinase, an enzyme involved in glucose metabolism.
Biochemical and Physiological Effects:
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells. Additionally, 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to have anti-diabetic effects by improving glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential therapeutic applications. However, 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine also has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties. Another potential direction is to study its potential as an anti-diabetic agent. Additionally, future research could focus on developing more efficient synthesis methods for 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine and improving its solubility in water.
Métodos De Síntesis
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine can be synthesized using a multi-step process that involves the reaction of 4-methylacetophenone with 3,4-dimethoxybenzaldehyde to form 4-(3,4-dimethoxyphenyl)-2-methylbut-3-en-2-ol. This intermediate is then reacted with chloroacetyl chloride and ammonium acetate to form 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine.
Aplicaciones Científicas De Investigación
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to have potential as an anti-cancer agent, as it can inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-4-6-13(7-5-12)15-11-16(22-19(20)21-15)14-8-9-17(23-2)18(10-14)24-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCHJMIPCTXFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)

![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)

![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)

![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)


![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)
